molecular formula C15H15NO5 B2409809 5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione CAS No. 1023558-91-9

5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione

Cat. No. B2409809
CAS RN: 1023558-91-9
M. Wt: 289.287
InChI Key: FOGBGORYFIIMBH-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms, and also has various functional groups attached to it, including a nitrophenyl group and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexane ring could adopt a chair conformation, which is the most stable form for cyclohexane . The nitrophenyl and ketone groups would likely have planar structures.

Scientific Research Applications

Intramolecular Reactions and Crystal Structure

5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione and related compounds exhibit unique behavior in intramolecular reactions, particularly in Michael additions to nitro-olefins. Research has shown that these reactions can lead to the formation of novel compounds such as hydroxyiminobenzofuran-4(5H)-ones. Detailed structural analysis, including X-ray crystallography, has revealed complex molecular geometries and intermolecular interactions, such as hydrogen bonding (Ansell, Moore, & Nielsen, 1971).

Synthesis and Molecular Structure

Multicomponent reactions involving 5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione have been explored for synthesizing complex molecular structures. For example, a study achieved high-yield synthesis of a compound involving cyclohexane-1,3-dione, confirming its structure through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Chemosensor Development

These compounds have been used to develop chemosensors with reversible sensing capabilities, particularly for detecting biologically and environmentally significant ions like Co2+. The sensors, synthesized using substituted aryl hydrazones of β-diketones, demonstrate excellent selectivity and sensitivity, a feature studied extensively through experimental and theoretical methods (Subhasri & Anbuselvan, 2014).

Application in Propellant Stabilization

In the field of propellants, certain derivatives of 5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione have been used as stabilizers for double-base propellants. Their efficacy is demonstrated through stability tests and chromatographic separation of nitro-derivatives (Soliman & El-damaty, 1984).

Formation of N-confused Porphyrin Derivatives

Research indicates the potential of compounds like 5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione in the formation of N-confused porphyrin derivatives. These derivatives are synthesized without the need for any catalyst, opening pathways for novel types of N-confused porphyrin derivatives (Li et al., 2011).

properties

IUPAC Name

5-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(5-3-10)16(20)21/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGBGORYFIIMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione

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